molecular formula C17H21NO2S2 B2680269 2-(ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide CAS No. 2097866-10-7

2-(ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide

Cat. No. B2680269
CAS RN: 2097866-10-7
M. Wt: 335.48
InChI Key: QJEJTIYGBDETFZ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow appearance .

Scientific Research Applications

X-ray Structures and Computational Studies

  • Compounds similar to the one have been characterized using FTIR, UV–Vis, and NMR spectroscopy. X-ray diffraction method and computational studies using density functional theory (DFT) have also been utilized to determine their structures and electronic spectra (Nycz et al., 2011).

Antimicrobial Properties

  • New acylthiourea derivatives related to the compound have shown activity against various bacterial and fungal strains. These compounds, synthesized through specific reactions, were tested using qualitative and quantitative methods, demonstrating effectiveness at low concentrations (Limban et al., 2011).

Biological Studies of Oxadiazole Derivatives

  • Derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones have been synthesized and characterized, showing potential antibacterial and antioxidant activities. These compounds have been evaluated for their in vitro biological activities against specific bacterial strains, indicating their potential use in medical applications (Karanth et al., 2019).

Synthesis and Biological Activity of Schiff Bases

  • Schiff bases derived from compounds similar to the one have been synthesized and examined for antibacterial activity against various pathogenic strains. These studies highlight the potential use of these compounds in developing new antibacterial agents (Altundas et al., 2010).

Application in Drug Metabolism Studies

  • Certain compounds structurally related to the chemical have been used in drug metabolism studies. For example, a study on a biaryl-bis-sulfonamide AMPA receptor potentiator utilized microbial-based systems to produce mammalian metabolites for structural characterization (Zmijewski et al., 2006).

Electrophysiological Activity

  • N-substituted imidazolylbenzamides, which share structural similarities, have been synthesized and shown to exhibit cardiac electrophysiological activity. These compounds have been compared to other agents for their potential as selective class III agents in cardiac applications (Morgan et al., 1990).

Future Directions

Thiazole derivatives have been the subject of much research due to their diverse biological activities . Future research may focus on the design and development of new compounds related to this scaffold, with the aim of finding drug molecules with lesser side effects .

properties

IUPAC Name

2-ethylsulfanyl-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S2/c1-3-22-15-7-5-4-6-14(15)16(19)18-12-17(2,20)10-13-8-9-21-11-13/h4-9,11,20H,3,10,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEJTIYGBDETFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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